3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
CAS No.:
Cat. No.: VC15153217
Molecular Formula: C27H25NO6
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25NO6 |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide |
| Standard InChI | InChI=1S/C27H25NO6/c1-15-6-8-17(9-7-15)24(29)25-16(2)20-14-19(10-11-21(20)34-25)28-27(30)18-12-22(31-3)26(33-5)23(13-18)32-4/h6-14H,1-5H3,(H,28,30) |
| Standard InChI Key | KSTCYLSMKFJSHQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Introduction
3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structural arrangement that includes a benzamide core substituted with methoxy and benzofuran moieties, which contribute to its biological properties.
Molecular Formula and Weight
-
Molecular Formula: C₁₉H₁₉N₁O₅
-
Molecular Weight: 459.5 g/mol
Structural Representation
The structure of the compound can be represented as follows:
Chemical Structure
Synthesis and Analytical Methods
The synthesis of 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves multi-step organic reactions typically including:
-
Formation of the benzamide linkage: This can be achieved through acylation reactions.
-
Methoxylation: The introduction of methoxy groups is generally performed using methylating agents such as dimethyl sulfate or methyl iodide.
Analytical methods for confirming the structure and purity of the compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
Biological Activity and Research Findings
Research into the biological activity of this compound has indicated potential therapeutic applications, particularly in oncology and neurology. The following findings summarize its effects:
Anticancer Activity
Studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer efficacy.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume